2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide
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Overview
Description
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a thiazole ring fused to a pyridine ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
2-amino-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS.BrH/c7-6-9-3-1-2-8-5(10)4(3)11-6;/h1-2H2,(H2,7,9)(H,8,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVNHWFIWKSTFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(S2)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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